12-ethyl-12-methyl-5-methylsulfanyl-3-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene
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Overview
Description
12-ethyl-12-methyl-5-methylsulfanyl-3-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraene is a complex organic compound with a unique structure that includes multiple functional groups such as sulfanyl, oxa, and diaza groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-ethyl-12-methyl-5-methylsulfanyl-3-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the tricyclic core through a series of cyclization reactions.
- Introduction of the sulfanyl groups via nucleophilic substitution reactions.
- Incorporation of the oxa and diaza groups through selective functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
12-ethyl-12-methyl-5-methylsulfanyl-3-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylethylsulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced analogs with modified functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
12-ethyl-12-methyl-5-methylsulfanyl-3-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[740
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 12-ethyl-12-methyl-5-methylsulfanyl-3-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
12-ethyl-12-methyl-5-methylsulfanyl-3-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene analogs: Compounds with similar core structures but different substituents.
Other tricyclic compounds: Molecules with similar tricyclic frameworks but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and tricyclic structure, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C21H24N2OS3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
12-ethyl-12-methyl-5-methylsulfanyl-3-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene |
InChI |
InChI=1S/C21H24N2OS3/c1-4-21(2)12-15-16(13-24-21)27-19-17(15)18(22-20(23-19)25-3)26-11-10-14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3 |
InChI Key |
UVOROXLTBLZOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=NC(=N3)SC)SCCC4=CC=CC=C4)C |
Origin of Product |
United States |
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